N-Dodecanoyl-L-Tyrosine

Description

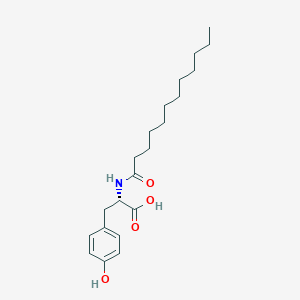

Structure

3D Structure

Properties

CAS No. |

34158-61-7 |

|---|---|

Molecular Formula |

C21H33NO4 |

Molecular Weight |

363.5 g/mol |

IUPAC Name |

(2S)-2-(dodecanoylamino)-3-(4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C21H33NO4/c1-2-3-4-5-6-7-8-9-10-11-20(24)22-19(21(25)26)16-17-12-14-18(23)15-13-17/h12-15,19,23H,2-11,16H2,1H3,(H,22,24)(H,25,26)/t19-/m0/s1 |

InChI Key |

SVQAZCRYIXURJT-IBGZPJMESA-N |

Isomeric SMILES |

CCCCCCCCCCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O |

Canonical SMILES |

CCCCCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of N Dodecanoyl L Tyrosine

Chemoenzymatic Synthesis Approaches for N-Acylated L-Tyrosine

Chemoenzymatic synthesis offers a green and sustainable alternative to traditional chemical methods for producing N-acyl amino acids. uni-duesseldorf.de This approach leverages the specificity and efficiency of enzymes to catalyze the formation of the amide bond between a fatty acid and an amino acid.

Enzymatic Catalysis in N-Acyl Amino Acid Formation

The enzymatic synthesis of N-acyl amino acids can be achieved through various enzyme classes, including hydrolases (like lipases and aminoacylases) and N-acyl amino acid synthases (NASs). nih.govresearchgate.net These enzymes facilitate the amide bond formation through different mechanisms. ATP-dependent enzymes often utilize an acyl-adenylate intermediate, while ATP-independent enzymes like hydrolases may involve an acyl-enzyme intermediate or favorable positioning of the substrates. nih.gov

Recent research has identified the enzyme OxzA as a key player in the biosynthesis of N-acyl amino acids, which are precursors to oxazolone (B7731731) natural products. nih.govbiorxiv.org In vitro studies have demonstrated that OxzA, a component of a di-domain enzyme, catalyzes the formation of N-decanoyl-L-tyrosine from L-tyrosine and decanoyl-CoA. nih.govbiorxiv.org This N-acyl amino acid then serves as the substrate for the second enzyme in the pathway, OxzB, which catalyzes the ATP-dependent cyclization to form the corresponding oxazolone. nih.govbiorxiv.org This discovery highlights a specific biosynthetic pathway where an N-acyl amino acid synthase is directly linked to the production of a more complex secondary metabolite.

N-acyl amino acid synthases (NASs) are a diverse group of enzymes responsible for the production of a wide array of N-acyl amino acids found in nature. asm.org These enzymes have been identified through metagenomic screening of environmental DNA (eDNA), revealing a vast and previously untapped source of biocatalysts. rockefeller.edu Characterization of these eDNA-derived NASs has shown that they can produce long-chain N-acyltyrosines when expressed in host organisms like Escherichia coli. rockefeller.edu One of the first functionally characterized NASs from a cultured bacterium was a protein from Nitrosomonas europaea, which was found to confer the ability to produce long-chain N-acyltyrosines to its E. coli host. rockefeller.edu Phylogenetic analysis has helped to classify these synthases, with some, like NasYPL, belonging to Group 1 Nas. nih.gov

The substrate specificity of NASs can be broad, with some enzymes capable of utilizing various fatty acids and amino acids. For instance, the NasYPL enzyme was found to produce N-acyl derivatives of tyrosine, phenylalanine, and leucine/isoleucine linked to different fatty acids. nih.gov This promiscuity makes them attractive candidates for the biocatalytic production of a diverse library of N-acyl amino acids.

The search for novel biocatalysts for N-acyl amino acid synthesis extends beyond dedicated synthases to include other enzyme classes like aminoacylases. uni-duesseldorf.ded-nb.info Traditionally known for their role in the resolution of racemic N-acetyl-amino acids, aminoacylases are now being explored for their synthetic potential. d-nb.inforesearchgate.net These enzymes, belonging to the hydrolase family, can catalyze the reverse reaction of hydrolysis, forming an amide bond between a fatty acid and an amino acid. d-nb.infodss.go.th The discovery of new aminoacylases that can accept long-chain fatty acids as substrates has opened up new possibilities for the green synthesis of biosurfactants. d-nb.info

The characterization of these novel biocatalysts involves assessing their substrate scope, reaction optima (pH and temperature), and stability under process conditions. d-nb.info For example, a novel recombinant aminoacylase (B1246476) from Paraburkholderia monticola has been identified as a promising candidate for the synthesis of N-acyl-amino acids. exlibrisgroup.com

| Enzyme Source | Enzyme Class | Substrates | Products | Reference |

| P. rubra | N-acyl amino acid synthase (OxzA) | L-tyrosine, decanoyl-CoA | N-decanoyl-L-tyrosine | nih.govbiorxiv.org |

| Soil Metagenome | N-acyl amino acid synthase (NasYPL) | L-tyrosine, L-phenylalanine, L-leucine/isoleucine, various fatty acids | Long-chain N-acyl tyrosines, N-acyl phenylalanines, N-acyl leucines/isoleucines | nih.gov |

| Nitrosomonas europaea | N-acyl amino acid synthase | L-tyrosine, endogenous fatty acids | Long-chain N-acyltyrosines | rockefeller.edu |

| Paraburkholderia monticola | Aminoacylase | Long-chain fatty acids, amino acids | N-acyl-amino acids | exlibrisgroup.com |

| Pig Kidney | Acylase I | Lauric acid, various L-amino acids | N-lauroyl-L-amino acids (excluding proline and tyrosine) | dss.go.th |

Characterization of N-Acyl Amino Acid Synthases

Bioreactor and Fermentation Strategies for Production

The production of L-tyrosine, a key precursor for N-Dodecanoyl-L-Tyrosine, can be efficiently achieved through microbial fermentation. nih.govgoogle.com Various strategies, including fed-batch and repeated batch fermentation, have been employed to enhance the yield and productivity of L-tyrosine. nih.gov Repeated batch fermentation, in particular, has shown promise in improving fermentation efficiency and reducing production time compared to traditional fed-batch methods. nih.gov In this approach, the culture medium is periodically replaced with fresh sterile broth, allowing for high-density cell cultures and sustained productivity. nih.gov One study reported a significant increase in L-tyrosine productivity and yield using a repeated batch fermentation process. nih.gov

For the enzymatic synthesis of N-acyl amino acids, bioreactor systems are also crucial for process optimization and scalability. Fed-batch reactors have been successfully used for the synthesis of L-tyrosine using a thermostable tyrosine phenol-lyase. researchgate.net This system allows for the continuous feeding of substrates, such as phenol (B47542), pyruvate, and ammonia, to maintain optimal reaction conditions and achieve high product concentrations. researchgate.net Similar bioreactor strategies can be adapted for the enzymatic synthesis of this compound, enabling controlled addition of dodecanoic acid or its activated form and L-tyrosine to the reaction vessel containing the biocatalyst.

Chemical Synthesis Routes for this compound Analogs

While enzymatic methods offer a green approach, chemical synthesis remains a versatile tool for producing this compound and its analogs, particularly for creating derivatives with unnatural amino acids or modified acyl chains. academie-sciences.fracademie-sciences.fr

The most common chemical method for N-acylation is the Schotten-Baumann reaction, which involves the use of an acyl chloride (like dodecanoyl chloride) and an amino acid in the presence of a base. uni-duesseldorf.de This method is effective but often requires the use of hazardous chemicals and organic solvents. uni-duesseldorf.de

Alternative chemical synthesis routes aim to be more environmentally friendly. For example, the fatty acid ester amidation method utilizes fatty acid methyl esters or glycerides as acyl donors, which react with the amino acid under the influence of a catalyst, such as sodium methoxide. researchgate.net This approach has been used to synthesize various N-acyl amino acid surfactants with yields ranging from 60% to 93%. researchgate.net

The synthesis of N-acyl L-tyrosine or L-DOPA amide derivatives often employs coupling reagents like triethylamine (B128534) in combination with other bases or activating agents to facilitate the condensation of the amino group with fatty acid chlorides of varying chain lengths. academie-sciences.fr The choice of synthetic route depends on the desired analog and the scale of production. For instance, the synthesis of tyrosine-based hydroxamic acids involves a multi-step process including N-protection, coupling, alkylation, deprotection, and final acylation. academie-sciences.fracademie-sciences.fr

| Synthetic Route | Reactants | Key Reagents/Catalysts | Product | Reference |

| Schotten-Baumann Reaction | Dodecanoyl chloride, L-Tyrosine | Base (e.g., NaOH) | This compound | uni-duesseldorf.de |

| Fatty Acid Ester Amidation | Dodecanoic acid methyl ester, L-Tyrosine | Sodium methoxide | This compound | researchgate.net |

| Coupling Reagent-Mediated Synthesis | Dodecanoyl chloride, L-Tyrosine ester | Triethylamine, 4-dimethylaminopyridine (B28879) | This compound ester | academie-sciences.fr |

Condensation Reactions for N-Acyl Amide Formation

The fundamental reaction for synthesizing this compound is the formation of an N-acyl amide bond. This involves a condensation reaction between the amino group (-NH2) of L-tyrosine and the carboxyl group (-COOH) of dodecanoic acid. academie-sciences.fr This process creates a stable peptide-like bond, covalently linking the lipid tail to the amino acid head. academie-sciences.fr

A common and direct method for N-acylation involves the use of an activated form of the fatty acid, such as a fatty acid chloride. academie-sciences.frresearchgate.net For instance, N-Acyl L-Tyrosine derivatives are synthesized by reacting L-Tyrosine methyl ester hydrochloride with a selected fatty acid chloride (e.g., dodecanoyl chloride for a C12 chain). researchgate.net This reaction directly couples the dodecanoyl group to the nitrogen atom of the tyrosine ester. academie-sciences.frresearchgate.net In many instances of N-acylation of L-tyrosine with fatty acids, the reaction proceeds directly to form the N-acyl linkage without the necessity of protecting groups. academie-sciences.fracademie-sciences.fr

To facilitate the amide bond formation and improve reaction yields, various coupling reagents and catalysts are employed. academie-sciences.fracademie-sciences.fr Triethylamine (Et3N) is frequently used as a base, often in combination with a catalyst like 4-dimethylaminopyridine (DMAP), especially when reacting tyrosine esters with fatty acid chlorides. academie-sciences.frresearchgate.netacademie-sciences.fr

For reactions starting from the carboxylic acid instead of the acid chloride, coupling reagents are essential to activate the carboxyl group. iris-biotech.de Standard peptide coupling reagents such as N,N′-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt) are used to promote N-acylation. academie-sciences.fracademie-sciences.fr These reagents work by forming an active ester intermediate, which is more susceptible to nucleophilic attack by the amino group of tyrosine, thereby facilitating the amide bond formation under milder conditions. iris-biotech.dearkat-usa.org The use of such activators can help suppress side reactions and increase yield. iris-biotech.de

Table 1: Common Catalysts and Coupling Reagents in N-Acylation

| Reagent/Catalyst | Type | Function |

|---|---|---|

| Triethylamine (Et3N) | Base | Acid scavenger, facilitates condensation. academie-sciences.fracademie-sciences.fr |

| 4-Dimethylaminopyridine (DMAP) | Catalyst | Acylation catalyst, used with Et3N. researchgate.netacademie-sciences.fr |

| N,N′-dicyclohexylcarbodiimide (DCC) | Coupling Reagent | Activates carboxyl groups for amide formation. academie-sciences.fracademie-sciences.friris-biotech.de |

| 1-Hydroxybenzotriazole (HOBt) | Coupling Additive | Suppresses racemization and side reactions when used with DCC. academie-sciences.fracademie-sciences.frarkat-usa.org |

| Propylphosphonic anhydride (B1165640) (T3P) | Coupling Reagent | An alternative, sustainable coupling reagent for forming amide bonds. frontiersin.org |

N-Acylation via Fatty Acid Linkages

Exploration of Protective Group Strategies in Tyrosine Derivatization

L-Tyrosine possesses three reactive sites: the α-amino group, the α-carboxyl group, and the phenolic hydroxyl group on its side chain. wikipedia.orgthieme-connect.de To achieve selective N-acylation, the other two functional groups often require protection. academie-sciences.fr Protecting group chemistry allows for the specific modification of the amino group while preventing unwanted side reactions at the carboxyl and phenolic sites. wikipedia.org

An orthogonal protection strategy is particularly powerful, allowing for the selective removal of one protecting group in the presence of others. wikipedia.org For example, a benzyl (B1604629) ester on the carboxyl group can be removed by hydrogenolysis, while a tert-butyl ether on the phenol group is cleaved by acid, and a fluorenylmethyloxycarbonyl (Fmoc) group on the amine is removed by a base. wikipedia.org This precise control is essential for complex syntheses involving tyrosine derivatives. thieme-connect.de

Stereoselective Synthesis of N-Acylated Tyrosine Derivatives

Maintaining the stereochemical integrity of the chiral center at the α-carbon of L-tyrosine is critical, as the biological activity of amino acid derivatives is often dependent on their stereochemistry. nih.gov Synthetic methods are designed to be stereoselective, ensuring that the L-configuration of the starting material is retained in the final N-acylated product. nih.govresearchgate.net

The use of L-tyrosine or its esters as the starting material inherently sets the desired stereochemistry. researchgate.net The reaction conditions for N-acylation, particularly when using standard coupling reagents like HOBt, are generally optimized to minimize racemization at the α-carbon. iris-biotech.dearkat-usa.org The direct acylation of the amino group does not typically affect the chiral center, thus preserving the L-stereoisomer in the this compound product.

Structural Modifications and Analog Design

The structure of this compound can be systematically modified to investigate structure-activity relationships. A primary focus of analog design is the alteration of the N-acyl chain length.

Synthesis of Varied N-Acyl Chain Length Derivatives

The synthetic methodologies used for this compound (C12) are readily adaptable for producing a homologous series of N-acyl-L-tyrosine derivatives with different fatty acid chain lengths. academie-sciences.frresearchgate.net By substituting dodecanoyl chloride with other fatty acid chlorides, researchers have synthesized analogs with acyl chains ranging from 10 to 18 carbons (C10 to C18). academie-sciences.frresearchgate.netacademie-sciences.fr This allows for a systematic study of how the hydrophobicity and length of the lipid tail influence the physicochemical and biological properties of the resulting molecule. researchgate.netresearchgate.net For example, a series of single-chained N-acyl tyrosine surfactants with varying chain lengths (C10-C18) has been successfully synthesized and characterized. researchgate.net

Table 2: Examples of Synthesized N-Acyl-L-Tyrosine Derivatives with Varied Chain Lengths

| Derivative Name | Acyl Chain | Carbon Atoms | Representative Synthetic Method |

|---|---|---|---|

| N-Decanoyl-L-Tyrosine | Decanoyl | 10 | Condensation of L-Tyrosine ester with decanoyl chloride. academie-sciences.fracademie-sciences.fr |

| This compound | Dodecanoyl (Lauroyl) | 12 | Condensation of L-Tyrosine ester with dodecanoyl chloride. researchgate.net |

| N-Tetradecanoyl-L-Tyrosine | Tetradecanoyl (Myristoyl) | 14 | Condensation of L-Tyrosine ester with tetradecanoyl chloride. researchgate.net |

| N-Hexadecanoyl-L-Tyrosine | Hexadecanoyl (Palmitoyl) | 16 | Condensation of L-Tyrosine ester with hexadecanoyl chloride. researchgate.net |

| N-Octadecanoyl-L-Tyrosine | Octadecanoyl (Stearoyl) | 18 | Condensation of L-Tyrosine ester with octadecanoyl chloride. academie-sciences.frresearchgate.net |

Exploration of Tyrosine and L-DOPA N-Acyl Amide Derivatives

The synthesis of N-acyl L-tyrosine and L-DOPA amide derivatives is a significant area of research, primarily achieved through the condensation of the amino group with fatty acids to form an N-acyl linkage. academie-sciences.fr While this process can often be performed without the use of protecting groups, various reagents are employed to facilitate the N-acylation. academie-sciences.fr

A common method involves the use of triethylamine (Et3N), sometimes in combination with other bases or coupling agents. academie-sciences.fr For instance, the condensation of L-tyrosine or L-DOPA esters with fatty acid chlorides of varying chain lengths (C10–C18) has been successfully carried out using triethylamine in the presence of 4-dimethylaminopyridine. academie-sciences.fracademie-sciences.fr This reaction yields the corresponding N-acyl monomeric and gemini (B1671429) surfactants. academie-sciences.fr

To enhance the N-acylation coupling reaction, a combination of Et3N with coupling reagents such as N,N′-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) is frequently utilized as a catalyst system. academie-sciences.fracademie-sciences.fr This approach has been applied in the synthesis of a selenyl-L-DOPA derivative through the coupling of diacetyl-L-DOPA-methyl ester hydrochloride with a seleno-L-methionine derivative. academie-sciences.fr

Protecting groups are sometimes necessary, particularly for the alkylation of the carboxylic moiety of L-tyrosine and L-DOPA. academie-sciences.fr For example, the synthesis of certain DOPA alkyl amide derivatives involved the protection of the amino and hydroxyl groups with di-tert-butyl-dicarbonate (Boc) and benzyl bromide, respectively. academie-sciences.fr

The table below summarizes various synthetic approaches for Tyrosine and L-DOPA N-Acyl Amide Derivatives.

| Derivative Type | Starting Materials | Key Reagents/Conditions | Reference |

| N-Acyl Monomeric/Gemini Surfactants | L-Tyrosine/L-DOPA ester, Fatty acid chlorides (C10-C18) | Triethylamine, 4-dimethylaminopyridine | academie-sciences.fr, academie-sciences.fr |

| Selenyl-L-DOPA Derivative | Diacetyl-L-DOPA-methyl ester hydrochloride, Seleno-L-methionine derivative | Et3N, DCC, HOBt | academie-sciences.fr |

| DOPA Alkyl Amide Derivatives | N- and O-protected L-DOPA methyl ester, Various amines | Boc and Benzyl protecting groups, Deprotection and acylation | academie-sciences.fr |

| N-Lauroyl-L-tyrosine | Lauric acid, L-tyrosine | N-hydroxysuccinimide, Dicyclohexylcarbodiimide (DCC) | nih.gov |

| 4-O-acylated L-DOPA | L-DOPA, Various acyl chlorides (including dodecanoyl chloride) | Aqueous HClO4, THF/dioxane/EtOAc | beilstein-journals.org |

Development of Hybrid N-Acylated Amino Acid Compounds

The versatile structure of tyrosine and its derivatives serves as a scaffold for creating hybrid molecules with unique properties by combining them with other chemical entities. academie-sciences.frnih.gov This strategy aims to enhance or introduce new functionalities.

One area of exploration involves linking tyrosine moieties to existing drug molecules. For example, tyrosine-chlorambucil derivatives have been synthesized to potentially improve the therapeutic effects of the anticancer drug chlorambucil. academie-sciences.fr

Another approach is the creation of tyrosine-based hydroxamic acids. The synthesis of one such derivative was achieved starting from N-Boc-protected tyrosine, followed by a series of reactions including coupling with phenylamine, alkylation, deprotection, and acylation with 3-phenylpropionic acid. academie-sciences.fracademie-sciences.fr

Hybrid compounds can also be formed by linking tyrosine or L-DOPA to other complex molecules. A dimeric caffeic–L-DOPA derivative was synthesized by coupling the trifluoroacetate (B77799) salt of dibenzyl L-DOPA methyl ester with dimeric acid methyl caffeate, followed by a deprotection step. academie-sciences.fr Similarly, N-(hydroxycinnamoyl)-L-tyrosine and L-DOPA alkyl esters have been synthesized as derivatives of clovamide, a natural antioxidant. acs.org The synthesis involved reacting methyl and dodecyl esters of L-tyrosine and L-DOPA with the N-hydroxysuccinimidyl esters of various phenolic acids. acs.org

Furthermore, tyrosine has been incorporated into more complex hybrid structures, such as triazine-tyrosine hybrids, designed as potential modulators for specific biological receptors. nih.gov These molecules typically feature tyrosine as a polar head group, a linker such as a triazine ring, and a lipophilic tail. nih.gov The synthesis involves a stepwise reaction where different amines are first reacted with cyanuric chloride, followed by subsequent reactions to build the final hybrid structure. nih.gov

The table below presents examples of hybrid N-acylated amino acid compounds based on tyrosine.

| Hybrid Compound Type | Key Synthetic Strategy | Example Components | Reference |

| Drug Hybrids | Linking tyrosine to an existing drug molecule | Tyrosine, Chlorambucil | academie-sciences.fr |

| Hydroxamic Acid Derivatives | Multi-step synthesis from protected tyrosine | N-Boc-protected tyrosine, Phenylamine, 3-phenylpropionic acid | academie-sciences.fr, academie-sciences.fr |

| Dimeric Derivatives | Coupling of protected L-DOPA with another acid | Dibenzyl L-DOPA methyl ester, Dimeric acid methyl caffeate | academie-sciences.fr |

| Clovamide Derivatives | Reaction of tyrosine/L-DOPA esters with activated phenolic acids | L-Tyrosine/L-DOPA alkyl esters, N-hydroxysuccinimidyl esters of ferulic, sinapic, and caffeic acid | acs.org |

| Triazine Hybrids | Stepwise construction of a three-part molecule | Tyrosine, Cyanuric chloride, Various aliphatic amines | nih.gov |

Biological and Enzymatic Transformations of N Dodecanoyl L Tyrosine

Biosynthetic Pathways and Metabolic Fates in Biological Systems

The formation and subsequent transformation of N-Dodecanoyl-L-Tyrosine within living organisms are intricate processes involving specific enzymatic pathways. These pathways are crucial for the production of various bioactive compounds.

Microbial Biosynthesis of N-Lauroyl Tyrosine (this compound)

The microbial synthesis of N-Lauroyl-L-Tyrosine has been identified through the exploration of environmental DNA (eDNA). A gene cluster found in soil DNA, when expressed in Escherichia coli, was shown to produce N-Lauroyl-L-Tyrosine. researchgate.netkoreascience.kr This biosynthetic pathway involves a series of enzymatic reactions:

Fatty Acid Adenylation: The process is initiated by the enzyme FeeI, which adenylates lauric acid. researchgate.net

Acyl Carrier Protein (ACP) Acylation: The activated lauroyl group is then transferred to an acyl carrier protein by the enzyme FeeJ. researchgate.net

N-transacylation: Finally, the enzyme FeeM catalyzes the transfer of the lauroyl group from the ACP to the amino group of L-tyrosine, forming N-Lauroyl-L-Tyrosine. researchgate.net

This discovery highlights a three-enzyme cascade responsible for the synthesis of this N-acyl amino acid in microbes. researchgate.net

Role as an Intermediate in Natural Product Biogenesis

This compound serves as a crucial building block in the biosynthesis of more complex natural products in various marine microorganisms. researchgate.netnih.govresearchgate.net Its core structure is modified through subsequent enzymatic reactions to generate a diverse array of compounds.

In the marine bacterium Thalassotalea, N-acyl-L-tyrosines, including the dodecanoyl variant, are key biosynthetic intermediates in the formation of thalassotalates and thalassotalamides. researchgate.netnih.govresearchgate.net The biosynthesis involves the oxidation of the N-acyl-L-tyrosine to form N-acyldehydrotyrosine derivatives. researchgate.netnih.govresearchgate.net

Similarly, in the marine planctomycete Stieleria neptunia, this compound is an intermediate in the biosynthetic pathway leading to stieleriancine D. researchgate.netnih.govresearchgate.net The formation of stieleriancine D also proceeds through the oxidation of N-acyl-L-tyrosines. researchgate.netnih.govresearchgate.net

Precursor to Thalassotalates and Thalassotalamides

This compound as a Substrate in Enzymatic Reactions

This compound is not only a product of biosynthesis but also a substrate for further enzymatic modifications, leading to the creation of novel heterocyclic compounds.

Oxidative Cyclization and Transformation by OxzB

A key enzymatic transformation of N-acyl amino acids like this compound is catalyzed by the di-domain enzyme OxzB. nih.govbiorxiv.org This enzyme is part of a two-gene operon, oxzAB, found in several proteobacteria. nih.govbiorxiv.org The biosynthesis of oxazolones proceeds in a two-step manner:

N-acylation: The enzyme OxzA, an N-acyltransferase, first catalyzes the formation of an N-acyl amino acid, such as N-decanoyl-L-tyrosine, from an acyl-CoA and an amino acid. nih.govbiorxiv.org

Oxidative Cyclization: OxzB then acts on the N-acyl amino acid to catalyze its cyclization and oxidation, resulting in the formation of an oxazolone (B7731731) heterocycle. nih.govbiorxiv.org

OxzB contains both a ThiF-like domain, which is typically involved in ATP-dependent carboxylate activation, and a nitroreductase-like domain that catalyzes redox reactions. nih.govbiorxiv.org The reaction catalyzed by OxzB is ATP-dependent and can formally be understood as a combination of cyclization and oxidation, although the precise order of these events is a subject of ongoing research. biorxiv.org In vitro studies have demonstrated that OxzB can convert synthetic N-decanoyl-L-tyrosine into nonyltyrazolone. nih.govbiorxiv.org

Table 1: Key Enzymes and their Functions in this compound Transformations

| Enzyme | Function | Pathway | Source Organism (Example) |

|---|---|---|---|

| FeeI | Fatty acid adenylation | Microbial Biosynthesis | Environmental DNA |

| FeeJ | ACP acylation | Microbial Biosynthesis | Environmental DNA |

| FeeM | N-transacylation to L-tyrosine | Microbial Biosynthesis | Environmental DNA |

| OxzA | N-acyltransferase | Oxazolone Biosynthesis | Pseudoalteromonas rubra |

| OxzB | Oxidative cyclization | Oxazolone Biosynthesis | Pseudoalteromonas rubra |

Table 2: Natural Products Derived from this compound Intermediate

| Natural Product Class | Example Product | Producing Organism | Key Transformation Step |

|---|---|---|---|

| Thalassotalates | Thalassotalate A | Thalassotalea sp. | Oxidation of N-acyl-L-tyrosine |

| Thalassotalamides | Thalassotalamide A | Thalassotalea sp. | Oxidation of N-acyl-L-tyrosine |

| Stieleriancines | Stieleriancine D | Stieleria neptunia | Oxidation of N-acyl-L-tyrosine |

| Oxazolones | Nonyltyrazolone | Pseudoalteromonas rubra | Oxidative cyclization by OxzB |

Oxidative Decarboxylation by Soil Bacterial Enzymes

The transformation of N-acyl-L-tyrosines, including this compound, through oxidative decarboxylation is a known metabolic pathway in soil bacteria. frontiersin.org This reaction results in the formation of N-acyl-4-[(E-)-2-aminovinyl] phenols. frontiersin.org An key enzyme identified in this process is FeeG, a flavoprotein oxidase found in soil bacteria, which catalyzes the formation of a styryl moiety through this specific chemical reaction. frontiersin.orgnih.gov

Research on the chondrochloren gene cluster in the myxobacterium Chondromyces crocatus Cm c5 led to the identification of an FAD-dependent oxidative decarboxylase, CndG. nih.gov While CndG acts on a related but more complex substrate, pre-chondrochloren, its characterization provides insights into the enzymatic mechanisms of oxidative decarboxylation of acylated tyrosine derivatives. nih.gov Studies on CndG revealed that the acyl chain is critical for substrate binding within the enzyme's catalytic pocket, suggesting a degree of specificity. The enzyme showed no activity towards free L-tyrosine or several analogue substrates with different N-acyl chains, highlighting the importance of the entire N-acyltyrosine structure for enzymatic recognition and catalysis. nih.gov This suggests that enzymes like FeeG likely have specific structural requirements for their this compound substrate.

Proposed N-Acyl Amino Acid Dehydratase Activity

The conversion of N-acyl-L-tyrosine to N-acyl-dehydrotyrosine is a proposed, though not yet fully characterized, enzymatic transformation. frontiersin.orgnih.gov This reaction is thought to be catalyzed by an N-acyl amino acid dehydratase. frontiersin.orgnih.gov N-acyl-dehydrotyrosines have been identified as biosynthetic intermediates in the formation of natural products in marine bacteria, such as the thalassotalates and stieleriancine D. frontiersin.org

Further research has identified a bifunctional enzyme, OxzB, from the marine bacterium Pseudoalteromonas rubra, which contains both a ThiF family enzyme domain and a nitroreductase family enzyme domain. nih.govbiorxiv.org This enzyme is capable of catalyzing the cyclization and oxidation of N-acyl amino acids to form oxazolones. nih.gov The ThiF domain is known to catalyze cyclodehydration reactions, a process chemically similar to the proposed dehydratase activity. nih.gov In vitro studies demonstrated that OxzB can convert synthetic N-decanoyl-L-tyrosine into (E/Z)-nonyltyrazolone, an oxazolone derivative. nih.govbiorxiv.org This transformation from an N-acyl tyrosine to an oxazolone involves a cyclodehydration step, lending support to the existence of enzymes capable of dehydrating the N-acyl amino acid structure. nih.gov

Enzymatic Modulation and Interaction Studies

Inhibition of Proteolytic Degradation Enzymes

N-acyl amino acids, the class of molecules to which this compound belongs, have been investigated for their potential to modulate the activity of various enzymes, including proteases. While direct studies on this compound inhibiting specific proteolytic degradation enzymes are not extensively detailed in the provided results, the broader class of N-acyl amides has been shown to interact with such enzymes. For instance, the degradation of ubiquitin-conjugated proteins is carried out by a large 1500-kDa proteolytic complex, which includes the proteasome (multicatalytic protease). nih.gov The interaction of lipid-derived molecules with such complex proteolytic systems is an area of ongoing research. Some lipid-derived molecules have been identified as inhibitors of proteases like HIV-1 protease. conicet.gov.ar Specifically, erythro-N-dodecanoyl-docosasphinga-(4E,8E)-dienine, a structurally related N-acyl lipid, was isolated from a soft coral and showed inhibitory activity against HIV-1 protease. conicet.gov.ar This suggests that N-acyl compounds, potentially including this compound, could serve as scaffolds for developing enzyme inhibitors.

Interactions with Specific Enzyme Families

This compound and its structural analogues interact with several specific enzyme families, primarily those involved in its biosynthesis and subsequent transformation.

N-Acyl Synthases and Acyltransferases: The formation of this compound itself is an enzymatic process. N-acyl synthases or acyltransferases catalyze the condensation of a fatty acid (like dodecanoic acid, often in an activated form such as acyl-CoA) with the amino group of L-tyrosine. frontiersin.orgyale.edu For example, the enzyme OxzA from P. rubra was shown to catalyze the formation of N-decanoyl-L-tyrosine from L-tyrosine and decanoyl-CoA. nih.govbiorxiv.org

Oxidoreductases (Oxidative Decarboxylases): As discussed in section 3.2.2, FAD-dependent oxidative decarboxylases like FeeG and CndG interact with N-acyl tyrosines to form styryl moieties. frontiersin.orgnih.gov

ThiF Family Enzymes and Nitroreductases: The bifunctional enzyme OxzB, containing domains from both these families, interacts with N-decanoyl-L-tyrosine to catalyze its transformation into an oxazolone. nih.gov The ThiF family domain is ATP-dependent and is responsible for the cyclodehydration activity. nih.govbiorxiv.org

Tyrosinases: Tyrosinase is a key copper-containing enzyme that catalyzes the hydroxylation of L-tyrosine to L-DOPA and its subsequent oxidation to dopaquinone, the precursor for melanin (B1238610) synthesis. umz.ac.irunina.itresearchgate.net The N-acyl group in this compound would likely influence its interaction with the tyrosinase active site. Phenylalanine-mediated competitive inhibition of tyrosinase is a known mechanism, and altering the substrate by N-acylation could similarly modulate enzyme activity.

Investigations of Structure-Activity Relationships in Enzymatic Processes

The relationship between the chemical structure of this compound and its interaction with enzymes is a critical area of study.

Influence of the Acyl Chain: The length and saturation of the fatty acid chain are crucial for enzyme recognition and activity. Studies on the oxidative decarboxylase CndG demonstrated high substrate specificity, as it failed to catalyze the conversion of analogues with different N-acyl chains. nih.gov This indicates that the dodecanoyl (C12) chain of this compound is a key determinant for binding to the catalytic pocket of specific enzymes. nih.gov Similarly, for sirtuin enzymes, which are deacylases, the acyl chain length dramatically affects whether a compound acts as a substrate or an inhibitor. nih.gov

Role of the Amino Acid Moiety: The L-tyrosine portion of the molecule is also essential. The phenolic hydroxyl group and the carboxylic acid group provide key interaction points for enzyme active sites. For tyrosyl-tRNA synthetase, for example, mutations in the amino acid binding pocket are required to accommodate even slight modifications to the tyrosine structure, underscoring the high specificity of these interactions. mdpi.com

Combined Influence for Substrate-Selective Modulation: The combination of the acyl chain and the amino acid headgroup can lead to highly specific, and sometimes unexpected, enzymatic modulation. Research on Insulin Degrading Enzyme (IDE) has shown that certain small molecules can selectively inhibit the degradation of one substrate (e.g., insulin) over another (e.g., glucagon) by binding to allosteric sites rather than the main catalytic site. nih.gov This highlights the potential for this compound to act as a selective modulator of enzymes that process multiple substrates.

Table of Research Findings on Enzymatic Interactions

| Enzyme/Enzyme Family | Substrate/Analogue | Observed Interaction/Transformation | Key Structural Determinant | Reference |

| OxzA (N-Acyl Synthase) | L-Tyrosine, Decanoyl-CoA | Formation of N-Decanoyl-L-Tyrosine | Acyl-CoA and amino acid specificity | nih.gov, biorxiv.org |

| CndG (Oxidative Decarboxylase) | Pre-chondrochloren (N-acyltyrosine derivative) | Oxidative decarboxylation | N-acyl chain is crucial for substrate binding | nih.gov |

| OxzB (Cyclodehydratase/Oxidoreductase) | N-Decanoyl-L-Tyrosine | Formation of (E/Z)-nonyltyrazolone (oxazolone) | N-acyl amino acid structure, ATP-dependent ThiF domain | nih.gov |

| Tyrosinase | L-Tyrosine (parent amino acid) | Hydroxylation to L-DOPA and oxidation to dopaquinone | Phenolic ring of tyrosine | umz.ac.ir, unina.it |

| Sirtuin 2 (SIRT2) | Acetyl/Myristoyl/Decanoyl peptides | Deacylation; activity is substrate-dependent (inhibition vs. activation) | Length of the acyl chain | nih.gov |

Biological Activities and Cellular Mechanisms of N Dodecanoyl L Tyrosine Analogs

Antioxidant and Radical Scavenging Properties

N-Dodecanoyl-L-Tyrosine and its analogs exhibit significant antioxidant and radical scavenging properties, which are influenced by their chemical structure, particularly the nature of the acyl chain and the phenolic group of the tyrosine moiety. These properties are crucial in mitigating oxidative stress, a condition implicated in various cellular damage and disease processes.

The antioxidant capacity of N-acylated tyrosine derivatives is often compared to their parent amino acid, L-Tyrosine. L-Tyrosine itself possesses antioxidant properties due to its phenolic group, which can donate a hydrogen atom to scavenge free radicals. researchgate.netnih.gov However, the acylation of the amino group can modify this activity.

Studies on related N-acyl amino acids have shown that the introduction of a lipophilic acyl chain can enhance the antioxidant activity, particularly in lipid environments. For instance, lipophilic derivatives of tyrosine, such as this compound ethyl ester (NDo-Y-OEt), have been shown to effectively attenuate lipid peroxidation in cell membranes. pnas.org This is in contrast to the more water-soluble parent amino acid, which may have limited access to the lipid bilayers where oxidative damage often occurs. pnas.org The lipophilicity imparted by the dodecanoyl chain allows the molecule to accumulate in membranes, providing localized protection against radical-mediated reactions. pnas.org

Research comparing L-tyrosine with L-Dopa (a dihydroxylated analog) has demonstrated that the number of hydroxyl groups on the aromatic ring significantly impacts antioxidant activity, with L-Dopa showing stronger radical scavenging capabilities. researchgate.netnih.gov This suggests that while the core phenolic structure of tyrosine is important, modifications to both the amino and phenolic ends of the molecule can fine-tune its antioxidant potential. The addition of an acyl chain, as in this compound, introduces a lipophilic character that can be advantageous for protecting cellular membranes from oxidative damage.

Table 1: Comparative Antioxidant Activity

| Compound | Antioxidant Assay | Result |

|---|---|---|

| L-Tyrosine | Inhibition of lipid peroxidation | 30.6% inhibition at 20 µg/mL. researchgate.net |

| L-Dopa | Inhibition of lipid peroxidation | 67.9% inhibition at 20 µg/mL. researchgate.net |

| NDo-Y-OEt | Attenuation of lipid peroxidation | Significantly attenuated radical-mediated reactions in membranes. pnas.org |

Reactive oxygen species (ROS) are byproducts of normal metabolic processes, but their overproduction can lead to oxidative stress and cellular damage. academie-sciences.fr Antioxidants can mitigate this by scavenging ROS. The enzyme tyrosine hydroxylase, which is involved in the metabolism of L-tyrosine, can itself contribute to ROS generation under certain conditions, leading to the formation of hydrogen peroxide (H2O2). nih.gov

N-acylated amino acids, including derivatives of tyrosine, are being investigated for their ability to mitigate ROS-induced damage. The lipophilic nature of this compound allows it to intercalate into lipid membranes, which are primary sites of ROS-induced damage. Lipophilic derivatives of tyrosine have demonstrated cytoprotective activity against peroxide-induced toxicity in neuronal cells and fibroblasts. pnas.org This protective effect is attributed to their ability to scavenge peroxyl radicals within the lipid environment of the cell membrane. pnas.orgpnas.org

By analogy, the related compound N-Acetyl-L-Tyrosine (NAT) has been shown to induce a low-level generation of ROS, which in turn triggers a cellular stress response known as mitohormesis. medchemexpress.comnih.govembopress.orgnih.gov This process leads to the activation of transcription factors like FoxO and Keap1, enhancing the expression of antioxidant enzymes and providing a cytoprotective effect. medchemexpress.comnih.govembopress.orgmedchemexpress.com While direct studies on this compound's role in mitohormesis are limited, its structural similarity to NAT suggests a potential for similar mechanisms in cellular protection against oxidative stress.

Comparative Analysis with Parent Amino Acids

Antimicrobial Research

This compound and its analogs have been a subject of interest in the search for new antimicrobial agents. Their activity is often linked to their surfactant-like properties, which allow them to interact with and disrupt microbial cell membranes.

Derivatives of L-tyrosine have shown promising antimicrobial effects against a range of bacteria. academie-sciences.fr Generally, these compounds are more active against Gram-positive bacteria than Gram-negative bacteria. nih.gov The outer membrane of Gram-negative bacteria, rich in lipopolysaccharides, often presents a barrier to the entry of antimicrobial compounds. rsc.org

Studies on L-tyrosine esters have demonstrated activity against pathogenic strains, with the effectiveness varying based on the length of the alkyl chain. nih.gov For instance, dodecyl (C12) alkyl esters of L-tyrosine displayed the highest antibacterial activity against Staphylococcus aureus, a Gram-positive bacterium. academie-sciences.fracademie-sciences.fr The group of ESKAPE pathogens, which includes multidrug-resistant bacteria like Staphylococcus aureus and Enterococcus faecium, are major targets for new antimicrobial development. nih.gov The ability of tyrosine derivatives to interfere with essential bacterial processes, such as peptidoglycan biosynthesis by binding to Lipid II, highlights their potential as effective antibacterial agents. nih.gov

For many amino acid-based surfactants, an increase in the length of the alkyl chain leads to enhanced antibacterial activity up to a certain point, a phenomenon known as the "cut-off effect". academie-sciences.frnih.gov This optimal length is typically between 8 and 14 carbon atoms. academie-sciences.fr Specifically for L-tyrosine esters, the cut-off for activity against Gram-positive bacteria was observed at a C12 chain length. nih.gov This suggests that the dodecanoyl group in this compound is well-suited for antibacterial activity.

The mechanism of action is believed to involve the disruption of the bacterial cell membrane. nih.gov The hydrophobic acyl chain interacts with the lipid bilayer, while the polar amino acid headgroup interacts with the surface, leading to membrane permeabilization, depolarization, and eventual cell death. nih.gov This membrane-targeting action is considered advantageous as it may be less prone to the development of bacterial resistance compared to antibiotics that target specific proteins, which can be altered by genetic mutations. rsc.orgrhhz.net

Table 2: Structure-Activity Relationship for Antibacterial Efficacy

| Structural Feature | Influence on Antibacterial Activity | Reference |

|---|---|---|

| Alkyl Chain Length | Activity increases with chain length, with a cut-off effect often observed at C12 for Gram-positive bacteria. | academie-sciences.frnih.gov |

| Hydrophobicity | A balance of hydrophobicity and hydrophilicity is crucial for membrane interaction and disruption. | academie-sciences.frnih.gov |

| Amino Acid Headgroup | The polar headgroup interacts with the bacterial membrane surface. | nih.gov |

Spectrum of Activity Against Pathogenic Microorganisms

Cellular Regulatory and Cytoprotective Effects (by analogy to N-Acetyl-L-Tyrosine)

While direct research on the cellular regulatory and cytoprotective effects of this compound is not extensively available, valuable insights can be drawn by analogy to the structurally related and well-studied compound, N-Acetyl-L-Tyrosine (NAT).

NAT is recognized as an endogenous regulator of the mitochondrial stress response. medchemexpress.commedchemexpress.com It can permeate cell membranes and induce a low level of reactive oxygen species (ROS) by transiently perturbing the mitochondrial membrane potential. medchemexpress.commedchemexpress.com This mild stress, termed mitohormesis, triggers a retrograde signaling cascade from the mitochondria to the nucleus. nih.govembopress.orgnih.gov

Given that this compound shares the core N-acylated tyrosine structure with NAT, it is plausible that it could exert similar cellular regulatory and cytoprotective effects. The primary difference lies in the length of the acyl chain (dodecanoyl vs. acetyl), which would increase the lipophilicity of this compound. This enhanced lipophilicity might influence its interaction with cellular membranes and its ability to trigger mitochondrial-dependent signaling pathways. Further research is needed to directly investigate these potential mechanisms for this compound.

Induction of Mitochondrial Stress Response Pathways

N-acetyl-L-tyrosine (NAT), an analog of this compound, has been identified as an endogenous regulator of the mitochondrial stress response. medchemexpress.com Under stress conditions, such as heat stress, the concentration of NAT in the blood or hemolymph of animals increases. embopress.orgembopress.orgnih.gov This molecule functions as an intrinsic trigger for a process known as mitohormesis, a cytoprotective response initiated by low levels of mitochondrial stress. embopress.orgembopress.orgnih.gov

The mechanism involves NAT permeating the cell membrane and transiently perturbing the mitochondrial membrane potential. medchemexpress.com This slight disruption leads to a small, temporary increase in the production of reactive oxygen species (ROS). embopress.orgembopress.orgnih.gov This low-level ROS signal does not cause significant damage but instead initiates a retrograde signaling cascade that activates cellular defense mechanisms. medchemexpress.comembopress.orgembopress.org This process has been observed to increase stress tolerance in various organisms, including insects and mice. embopress.orgembopress.orgnih.gov

Activation of FoxO and Keap1 Pathways

The transient mitochondrial ROS signal induced by N-acetyl-L-tyrosine (NAT) triggers a sequential, retrograde response that leads to the activation of critical transcription factors, notably Forkhead box O (FoxO) and Kelch-like ECH-associated protein 1 (Keap1). medchemexpress.comembopress.orgembopress.orgnih.gov The activation of these pathways is a direct consequence of the initial mitochondrial perturbation. medchemexpress.com

The Keap1-Nrf2 pathway is a primary regulator of cellular protection against oxidative and electrophilic stress. nih.govnih.gov Keap1 typically acts as a negative regulator of the transcription factor Nrf2, targeting it for degradation. nih.govnih.govmdpi.com However, upon receiving stress signals, such as those initiated by NAT, this inhibition is lifted. This allows Nrf2 to modulate cellular defense. nih.govresearchgate.net Studies have shown that NAT treatment increases the nuclear localization of FoxO, which is a key step in its activation. researchgate.net The activation of both FoxO and Keap1 is crucial for the subsequent enhancement of the cell's antioxidant capabilities. medchemexpress.comembopress.orgembopress.orgnih.gov

Enhancement of Antioxidant Enzyme Gene Expression

The activation of the FoxO and Keap1/Nrf2 signaling pathways culminates in the enhanced expression of a suite of antioxidant enzyme genes. medchemexpress.comembopress.orgembopress.org This is a key component of the mitohormetic and cytoprotective effects observed with N-acetyl-L-tyrosine (NAT) treatment. medchemexpress.com The transcription factor Nrf2, once stabilized, binds to the antioxidant response element (ARE) in the regulatory regions of target genes, driving their expression. mdpi.comfrontiersin.org

This response bolsters the cell's first line of defense against oxidative damage. mdpi.com The enzymes upregulated include superoxide (B77818) dismutases (SODs), which convert superoxide radicals into hydrogen peroxide, and catalases (CATs) and glutathione (B108866) peroxidases (GPxs), which neutralize hydrogen peroxide. mdpi.com Research has confirmed that NAT-induced thermotolerance requires these redox-sensitive transcription factors, leading to increased expression of several antioxidant enzymes. researchgate.net

Antiproliferative Activity Research

Derivatives of L-tyrosine have been investigated for their potential as anticancer agents, with studies exploring their effects in various cellular models and the mechanisms driving their activity.

Evaluation in Cellular Models

The antiproliferative potential of L-tyrosine derivatives has been assessed in multiple cancer cell lines. N-acetyl-L-tyrosine (NAT) has been found to repress tumor growth. embopress.orgnih.gov In a study using a mouse model, administration of NAT in drinking water resulted in a significant decrease in tumor volume after 17 days. medchemexpress.com Other research has focused on creating hybrid molecules by attaching L-tyrosine to cytotoxic agents like cisplatin, with the aim of targeting the estrogen receptor alpha (ERα) in hormone-dependent breast cancer cells. nih.gov While the final L-tyrosine-Pt(II) hybrids in one study were inactive, their platinum(II) precursors showed activity comparable to cisplatin. nih.gov

The use of L-tyrosine in nanomedicine has also been explored. Poly(ɛ-caprolactone) (PCL) nanoparticles loaded with L-tyrosine, when combined with direct electric current, significantly increased in vitro cytotoxicity against a murine multidrug-resistant melanoma cell line (B16F10). nih.gov Another approach involved designing a self-assembling peptide amphiphile containing tyrosine (C16-E4Y) that could be phosphorylated by overexpressed tyrosine kinases in cancer cells, leading to selective cytotoxicity toward those cells. researchgate.net

| Compound/System | Cellular Model | Key Findings | Reference |

|---|---|---|---|

| N-acetyl-L-tyrosine (NAT) | Mouse tumor model | Significantly decreased tumor volume; increased FoxO and Keap1 expression in tumor tissues. | medchemexpress.com |

| L-tyrosine-loaded PCL Nanoparticles + Direct Current | B16F10 (murine melanoma) | Significantly increased cytotoxicity compared to direct current alone. | nih.gov |

| Tyrosine–chlorambucil methyl ester | MCF-7 and MDA-MB-231 (breast cancer) | Displayed enhanced cytotoxic effects compared to the parent drug chlorambucil. | academie-sciences.fr |

| C16-E4Y (Peptide Amphiphile) | A431 cells (epidermoid carcinoma) | Exhibited selective cytotoxicity toward cancer cells overexpressing tyrosine kinase. | researchgate.net |

| L-tyrosine-Pt(II) hybrid precursors | Breast cancer cell lines | Showed activity similar to that of cisplatin. | nih.gov |

Exploration of Mechanisms Underlying Antiproliferative Effects

The mechanisms behind the antiproliferative effects of L-tyrosine derivatives are varied. For N-acetyl-L-tyrosine (NAT), the antitumor activity is linked to the activation of the Keap1 pathway, which regulates both antioxidant and tumor-suppressive functions. medchemexpress.comembopress.orgnih.gov In a mouse model, NAT treatment led to reduced Nrf2 signaling, which can be beneficial in a cancer context where Nrf2 is often overactive. medchemexpress.com

For other derivatives, the mechanism is often related to the targeted delivery of a cytotoxic payload or the inherent activity of the modified molecule. The L-tyrosine portion of a hybrid molecule can act as a transporter to target specific receptors, such as ERα, concentrating the cytotoxic moiety in cancer cells. nih.gov In the case of the self-assembling peptide amphiphile C16-E4Y, its phosphorylation by cancer-specific kinases triggers the formation of nanofibers within the cell. researchgate.net This self-assembly induces endoplasmic reticulum stress, which in turn leads to apoptotic cell death. researchgate.net The combination of L-tyrosine-loaded nanoparticles with direct electric current is thought to work by increasing the local production of oxidative species, known as chloramines, enhancing the antitumoral effect. nih.gov

Biomolecular Interaction Studies

Understanding the interactions between this compound and its analogs with biological macromolecules is crucial for elucidating their mechanisms of action. Studies have employed various spectroscopic, physicochemical, and computational techniques to characterize these interactions.

Research on a structurally similar surfactant, sodium-N-dodecanoyl sarcosinate, revealed its ability to interact with heme proteins like hemoglobin and myoglobin. researchgate.net Techniques such as steady-state and time-resolved fluorometry, circular dichroism (CD) spectroscopy, and UV-Vis spectroscopy were used to study these interactions. researchgate.net The findings suggested that both hydrophobic and electrostatic forces were the predominant intermolecular forces stabilizing the complex formed between the surfactant and the protein. researchgate.net

Direct biomolecular interaction studies involving this compound have been visualized through structural analysis. For instance, the ligand-binding pocket of the N-acyl amino acid synthase FeeM has been shown to accommodate this compound. nih.govresearchgate.net Multiscale biomolecular simulations are another powerful tool used to define the binding sites of molecules within proteins, such as the interaction of lipids with inwardly rectifying potassium (Kir) channels, providing atomic-level detail of the interactions between amino acid residues and the ligand. acs.org These studies are essential for understanding how these compounds bind to their targets and exert their biological effects.

Binding Affinity to Serum Albumins (e.g., BSA)

Serum albumins are the most prevalent proteins in blood plasma, serving as crucial transporters for a wide array of endogenous and exogenous substances, including fatty acids, drugs, and other bioactive molecules. rsc.orgacs.org Bovine Serum Albumin (BSA) is frequently used as a model protein in studies due to its structural and functional homology with Human Serum Albumin (HSA). rsc.org The binding affinity of a compound to serum albumin is a critical determinant of its pharmacokinetic profile, influencing its distribution, metabolism, and excretion.

The interaction between L-tyrosine derivatives and BSA has been a subject of scientific investigation, revealing that these compounds can effectively bind to the protein. academie-sciences.fracademie-sciences.fr The binding process is typically analyzed using spectroscopic methods, such as fluorescence quenching, which measures the decrease in the intrinsic fluorescence of BSA's tryptophan and tyrosine residues upon complex formation with a ligand. acs.orgacademie-sciences.fruminho.pt

The binding strength is quantified by the binding constant (Kb). Generally, a Kb value in the range of 104 to 106 M-1 is considered optimal for drug-carrier complexes, ensuring the compound is stably transported in the circulatory system while also allowing for its eventual release at the target site. academie-sciences.fr While specific Kb values for this compound are not extensively documented in the available literature, data from analogous compounds provide insight into the expected interaction. For instance, other L-tyrosine derivatives have demonstrated moderate to strong binding affinities with BSA. academie-sciences.fr A study on diiodo-L-tyrosine, for example, reported a binding constant of 1.33 x 105 M-1 with BSA. nih.gov Similarly, an L-tyrosine Schiff base showed a binding affinity (Kb) of 1.11 × 104 M−1. academie-sciences.fracademie-sciences.fr

The interaction is driven by a combination of forces. The long, hydrophobic dodecanoyl (C12) chain of the molecule likely facilitates its entry into the hydrophobic binding pockets of BSA, while the tyrosine moiety can participate in hydrogen bonding and other van der Waals forces. rsc.org

Table 1: Binding Constants of Tyrosine Derivatives and Analogs with BSA This table is interactive. Click on the headers to sort the data.

| Compound | Binding Constant (Kb) [M-1] | Reference |

|---|---|---|

| L-Tyrosine Schiff base | 1.11 x 104 | academie-sciences.fracademie-sciences.fr |

| L-DOPA Schiff base | 0.96 x 104 | academie-sciences.fr |

Investigation of Interfacial Behavior in Biological Systems

This compound is an amphiphilic molecule, possessing both a hydrophilic amino acid headgroup and a lipophilic acyl tail. This structure classifies it as an amino acid-based surfactant, which can self-assemble at interfaces, such as the air-water interface or, more importantly in a biological context, the lipid-water interface of cell membranes. chalmers.se The behavior of these molecules at interfaces is critical to their biological activity, including their ability to interact with and penetrate cell membranes. academie-sciences.fracademie-sciences.fr

A key parameter used to characterize the interfacial behavior of surfactants is the minimum area occupied by a single molecule at a saturated interface (Amin). academie-sciences.fr A smaller Amin value indicates a more tightly packed molecular layer at the interface. Studies on N-acyl amino acid derivatives show that the length of the alkyl chain significantly influences this packing. Elongation of the alkyl chain generally results in stronger hydrophobic interactions, leading to denser packing and a smaller Amin. academie-sciences.fracademie-sciences.fr

Research on a closely related compound, N-dodecanoyl-L-DOPA methyl ester, revealed an Amin value of 6.6 Ų. academie-sciences.fracademie-sciences.fr This is slightly smaller than the 6.7 Ų observed for the N-decanoyl (C10) analog, illustrating the principle that a longer acyl chain (C12 vs. C10) promotes more efficient packing at the interface. academie-sciences.fracademie-sciences.fr This ability to form a densely packed layer is crucial for the molecule's potential to perturb or integrate into the lipid bilayer of biological membranes.

The interaction of such amphiphilic molecules with biological membranes can lead to significant physiological effects. For example, N-(3-oxo-dodecanoyl) homoserine lactone, a bacterial signaling molecule that also possesses a C12 acyl chain, has been shown to be highly efficient at altering lipid-ordered domains (often called "lipid rafts") within the plasma membrane. nih.gov This suggests that this compound, due to its similar amphiphilic structure, may also have the capacity to modulate the organization and fluidity of cell membranes, which in turn can affect the function of membrane-bound proteins and signaling pathways. nih.gov Furthermore, the transport of N-acyl aromatic amino acids across the cell membrane may be mediated by specific carrier proteins, such as members of the solute carrier (SLC) superfamily. frontiersin.org

Table 2: Minimum Surface Area (Amin) of N-Acyl Amino Acid Derivatives This table is interactive. Click on the headers to sort the data.

| Compound | Alkyl Chain Length | Minimum Surface Area (Amin) [Ų] | Reference |

|---|---|---|---|

| N-decanoyl-L-DOPA methyl ester | C10 | 6.7 | academie-sciences.fracademie-sciences.fr |

| N-dodecanoyl-L-DOPA methyl ester | C12 | 6.6 | academie-sciences.fracademie-sciences.fr |

| Tyrosol decanoate | C10 | 32.0 | academie-sciences.fracademie-sciences.fr |

Analytical Characterization and Detection in Research

Chromatographic Methodologies

Chromatography is a fundamental tool for the separation of N-Dodecanoyl-L-Tyrosine from complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of N-acyl amino acids, including this compound. mdpi.comscilit.com Due to the lack of a strong chromophore in many N-acyl amino acids, derivatization is often employed to enhance detection by UV/Vis spectrophotometers. mdpi.comresearchgate.net A common derivatizing agent is 2,4′-dibromoacetophenone, which reacts with the carboxylic acid group to form 4′-bromophenacyl esters, enabling sensitive spectrophotometric detection. mdpi.comresearchgate.net

Reversed-phase (RP) HPLC is frequently used, allowing for the separation of these compounds based on the length of their fatty acyl chains. mdpi.com The mobile phase composition is critical for achieving good separation. Typical mobile phases consist of acetonitrile (B52724) or methanol (B129727) mixed with water, often with additives like trifluoroacetic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and resolution. mdpi.com Octadecyl silica (B1680970) gel (C18) stationary phases are among the most commonly used for these separations. mdpi.com

In a study involving the enzymatic synthesis of an oxazolone (B7731731) from L-tyrosine, HPLC was used to monitor the reaction. The formation of N-decanoyl-L-tyrosine was observed with absorbance at 280 nm. nih.govbiorxiv.org

Table 1: HPLC Analysis Parameters for N-Acyl Amino Acids

| Parameter | Details | Reference |

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | mdpi.com |

| Derivatization Agent | 2,4′-dibromoacetophenone | mdpi.comresearchgate.net |

| Common Mobile Phases | Acetonitrile/Water or Methanol/Water mixtures | mdpi.com |

| Mobile Phase Additives | Trifluoroacetic acid, Ammonium acetate | mdpi.com |

| Common Stationary Phase | Octadecyl silica gel (C18) | mdpi.com |

| Detection Wavelength | 280 nm for N-decanoyl-L-tyrosine | nih.govbiorxiv.org |

Beyond standard HPLC, advanced separation techniques are employed for the comprehensive analysis of N-acylated amino acids. These methods are often necessary to resolve complex mixtures and isomers. Chiral stationary phases (CSPs) are particularly important for separating enantiomers of N-acylated amino acids. sigmaaldrich.com For instance, CHIROBIOTIC™ phases have demonstrated unique selectivity for underivatized and N-derivatized amino acids. sigmaaldrich.com

Hydrophilic Interaction Chromatography (HILIC) is another valuable technique. Since amino acids can be very polar, especially in their zwitterionic form, HILIC provides a retention mechanism for compounds that are not well-retained on traditional reversed-phase columns. helixchrom.com

High-Performance Liquid Chromatography (HPLC) for Analysis

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of this compound. The inherent chromophore of the tyrosine residue facilitates UV-Visible spectroscopy. The absorption properties of the phenolic chromophore in tyrosine are well-characterized. caltech.edu

In a study investigating the biosynthesis of oxazolones, the formation of N-decanoyl-L-tyrosine was monitored by observing its absorbance at 280 nm. nih.govbiorxiv.org For more detailed structural analysis, Nuclear Magnetic Resonance (NMR) spectroscopy would be implicitly applied, as it is a standard and powerful technique for determining the precise arrangement of atoms within a molecule.

Mass Spectrometry Applications in Detection and Characterization

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a highly sensitive and specific technique for the detection and characterization of this compound and other N-acyl amino acids. mdpi.comelifesciences.org Electrospray ionization (ESI) is a commonly used ionization source for these analyses. mdpi.comelifesciences.org

LC-MS/MS (tandem mass spectrometry) provides further structural information and enhances specificity by fragmenting the parent ion and analyzing the resulting product ions. researchgate.net This technique has been used to identify various N-acyl-homoserine lactones, which are structurally related to N-acyl amino acids. researchgate.net In targeted analyses, a triple quadrupole (QQQ) mass spectrometer can be used for precise quantification of a panel of N-acyl amino acids. elifesciences.org The monoisotopic mass of this compound is 363.240959 Da. chemspider.com

Table 2: Mass Spectrometry Data for this compound

| Property | Value | Reference |

| Molecular Formula | C21H33NO4 | chemspider.comnih.gov |

| Average Mass | 363.498 Da | chemspider.com |

| Monoisotopic Mass | 363.240959 Da | chemspider.com |

| Molecular Weight | 363.5 g/mol | nih.gov |

Research Applications and Emerging Potentials

Development as Biocatalytic Tools and Intermediates

N-Dodecanoyl-L-Tyrosine has emerged as a significant molecule in the field of biocatalysis, serving as both a product of enzymatic reactions and a precursor for the synthesis of other valuable compounds. Its development is closely linked to the discovery and characterization of novel enzymes that can act upon it or its constituent parts.

Production of Oxazolone (B7731731) Synthetic Intermediates

A key application of this compound is its role as an intermediate in the biocatalytic production of oxazolones, also known as azlactones. nih.gov These heterocyclic compounds are versatile synthetic intermediates. nih.gov Research has identified a di-domain enzyme, OxzB, as the first reported oxazolone synthetase in biology. biorxiv.org This enzyme catalyzes the cyclization and oxidation of N-acyl amino acids like this compound to form oxazolones. nih.govresearchgate.net

The biosynthetic pathway begins with the enzyme OxzA, which catalyzes the formation of N-decanoyl-L-tyrosine from L-tyrosine and decanoyl-CoA. nih.gov Subsequently, OxzB, a ThiF-nitroreductase family enzyme, acts on the N-acyl amino acid to generate the oxazolone ring structure. nih.govbiorxiv.org This biocatalytic method for producing oxazolones presents a promising alternative to traditional chemical synthesis. nih.gov

Applications in Enzymatic Synthesis of Complex Molecules

The enzymatic synthesis involving this compound extends to the creation of complex molecules beyond simple oxazolones. The enzymes involved in its formation and conversion are part of a broader biocatalytic toolbox that can be harnessed for various synthetic purposes. researchgate.net For instance, the enzyme systems that produce this compound can theoretically be paired with other enzymes to create more complex chemical structures in a one-pot reaction, a hallmark of efficient biocatalytic cascades. researchgate.net

The discovery of enzymes like OxzA and OxzB, which act on fatty acyl-CoAs and amino acids, opens up possibilities for producing a variety of N-acyl amino acids and their derivatives. nih.govbiorxiv.org This enzymatic approach is valuable for synthesizing complex natural products and their analogs. biorxiv.org

Role in Cell Culture Media and Biochemical Assays

L-tyrosine, a precursor to this compound, is a standard component in many cell culture media, including MEM, DMEM, and RPMI. sigmaaldrich.com While cells can synthesize this non-essential amino acid, its inclusion in media helps conserve cellular energy and supports robust growth. sigmaaldrich.com For certain applications, such as the production of monoclonal antibodies in Chinese hamster ovary (CHO) cells, optimizing L-tyrosine concentration is critical to ensure product quality and yield. sigmaaldrich.com

N-acyl amino acids, the class of molecules to which this compound belongs, are increasingly studied for their biological activities. Biochemical assays are employed to understand their effects on cellular processes. For example, studies have investigated the antiproliferative effects of various N-acyl alanines and the neuroprotective activities of stearoyl derivatives of tyrosine, serine, and threonine. mdpi.com The interaction of L-tyrosine with surfactants in micellar systems is also a subject of study, utilizing techniques like tensiometry, fluorescence spectroscopy, and UV-vis spectroscopy to determine various physicochemical parameters. researchgate.net

Interactive Table: L-Tyrosine in Standard Cell Culture Media

| Media Type | L-Tyrosine Component | Purpose |

| MEM | Yes | General cell culture |

| DMEM | Yes | General cell culture, often for adherent cells |

| RPMI | Yes | General cell culture, often for suspension cells |

| CHO cell media | Yes (often supplemented) | Monoclonal antibody production |

Fundamental Research in Lipidated Amino Acid Metabolism and Function

This compound is a type of N-acyl amino acid (NAAA), a class of lipid molecules with emerging significance in biological signaling. nih.govresearchgate.net Research into the metabolism of these molecules is uncovering complex biosynthetic and degradation pathways. nih.gov NAAAs are considered part of the "endocannabinoidome," a broad signaling system of lipid mediators. mdpi.com

The biosynthesis of this compound can occur through the action of N-acyltransferases that link a fatty acid (dodecanoic acid) to an amino acid (L-tyrosine). yale.edu The metabolism of N-acyl-L-tyrosines can lead to various other compounds. For instance, they can be converted to N-acyl-dehydrotyrosines or undergo oxidative decarboxylation. nih.gov Understanding the enzymes and pathways involved in the metabolism of lipidated amino acids like this compound is crucial for elucidating their physiological and pathological roles. mdpi.comnih.gov

Contribution to Unnatural Amino Acid Research

The study of this compound and its enzymatic synthesis contributes to the broader field of unnatural amino acid research. The enzymatic machinery that produces N-acylated amino acids can potentially be engineered or utilized to incorporate unnatural amino acids into peptides and proteins, thereby expanding their chemical and functional diversity. nih.gov

Research into the synthesis of L-tyrosine derivatives using enzymes like tyrosine phenol-lyase provides a platform for producing various unnatural amino acids. nih.govjmb.or.kr Furthermore, the development of orthogonal tRNA-aminoacyl-tRNA synthetase pairs allows for the site-specific incorporation of unnatural amino acids, such as 3-iodo-L-tyrosine, into proteins in living cells. nih.gov This technology opens up new avenues for studying protein function and engineering novel proteins with unique properties. nih.gov The synthesis of N-dodecanoylated derivatives of unnatural amino acids like L-(benzofuran-3-yl)alanine (BFA) and L-(benzo[b]thiophen-3-yl)alanine (BTA) has been reported for research into their biochemical properties. pnas.org

Potential as Molecular Probes in Biological Systems

Derivatives of L-tyrosine have been developed as fluorescent molecular probes. rsc.org While specific research on this compound as a molecular probe is not extensively documented, its constituent parts suggest potential in this area. The tyrosine residue itself is naturally fluorescent. researchgate.net

The lipophilic dodecanoyl chain allows for partitioning into lipid environments, such as cell membranes. pnas.org This property is utilized in studies investigating the role of amino acids in transmembrane proteins. pnas.org By modifying the tyrosine component or attaching a fluorophore, it is conceivable that this compound could be adapted for use as a probe to study lipid-protein interactions or enzymatic activity within biological membranes. The synthesis of L-tyrosine derivatives that act as sensors for ions like iodide and fluoride, as well as pH indicators, demonstrates the versatility of this amino acid scaffold for creating molecular tools. rsc.org

Future Directions and Interdisciplinary Research Prospects

Advancements in High-Throughput Screening for Biological Activities

Future research will increasingly rely on high-throughput screening (HTS) to rapidly assess vast libraries of N-acyl amino acid derivatives for novel biological activities. nih.gov HTS platforms enable the testing of thousands of compounds against various cellular or molecular targets, accelerating the discovery of lead molecules. nih.gov Activity-based screens of metagenomic libraries, for instance, have already proven successful in identifying long-chain N-acyl amino acids with antibiotic properties. asm.orgresearchgate.net

Two primary HTS approaches are particularly relevant for exploring the bioactivity of N-Dodecanoyl-L-Tyrosine derivatives:

Whole-Cell-Based Assays: These screens test compounds directly on living cells (e.g., bacteria, cancer cell lines) to identify molecules with a desired physiological effect, such as inhibiting proliferation or inducing cell death. nih.gov This method has been instrumental in discovering N-acyl amino acids with antibacterial and antiproliferative effects. mdpi.comasm.org

Molecular Target-Based HTS: This approach focuses on identifying compounds that interact with specific, isolated biological targets like enzymes or receptors. nih.gov Given that N-acyl amino acids are known to modulate G-protein coupled receptors (GPRs), ion channels, and nuclear receptors, this strategy could uncover specific molecular interactions for this compound derivatives. nih.gov

The development of ultra-HTS platforms using technologies like microfluidics will allow for the screening of millions of clones daily, significantly expanding the search for novel bioactive lipids derived from environmental and engineered sources. nih.gov

Integration of Computational Modeling and Machine Learning in Derivative Design

Computational methods are becoming indispensable in modern drug discovery, offering a time- and cost-effective way to design and evaluate new molecules before their physical synthesis. mdpi.comnih.gov For this compound, these in silico techniques can guide the creation of derivatives with enhanced potency, selectivity, and favorable pharmacokinetic properties. longlabstanford.orgresearchgate.net

Key computational strategies include:

Molecular Docking: This technique predicts how a ligand, such as a novel this compound derivative, will bind to the three-dimensional structure of a target protein. mdpi.comresearchgate.net It helps in understanding the binding affinity and orientation of the molecule within the target's active site. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comresearchgate.net These models can predict the activity of newly designed derivatives and identify key structural features that are crucial for their function.

Molecular Dynamics (MD) Simulations: MD simulations can predict the stability of the ligand-receptor complex over time, providing insights into the dynamic nature of the molecular interactions. mdpi.commdpi.com

Machine Learning (ML): ML algorithms can be trained on large datasets of chemical structures and their associated biological activities to screen vast virtual libraries for promising new compounds. nih.gov ML models, such as Bayesian classification, can also identify the structural fingerprints that govern inhibitory activity, guiding medicinal chemists in the rational design of more effective molecules. nih.gov

The integration of these computational tools will accelerate the discovery of this compound derivatives with improved therapeutic profiles. longlabstanford.orgfrontiersin.org

Exploration of this compound in Self-Assembly and Nanomaterial Research

The amphiphilic nature of this compound, possessing a hydrophilic L-Tyrosine head and a hydrophobic dodecanoyl tail, makes it an excellent candidate for self-assembly into various nanostructures. academie-sciences.frcsic.es This process is driven by a combination of non-covalent interactions, including hydrophobic forces, hydrogen bonding, and π-π stacking between the aromatic tyrosine residues. mdpi.commdpi.com

Future research in this area will likely focus on:

Controlling Supramolecular Structures: Investigating how changes in environmental conditions (e.g., pH, temperature, ionic strength) can influence the self-assembly process to form specific structures like micelles, nanofibers, vesicles, or hydrogels. csic.esmdpi.com

Development of Drug Delivery Systems: The ability of these self-assembled structures to encapsulate both hydrophobic and hydrophilic drugs makes them promising vehicles for targeted drug delivery. academie-sciences.frresearchgate.net Hydrogels formed from N-acyl amino acids, for example, can serve as matrices for the controlled release of therapeutic agents. mdpi.com

Creation of Novel Biomaterials: The combination of this compound with other materials, such as polymers or inorganic nanoparticles, could lead to the development of hybrid materials with unique properties for applications in tissue engineering and nanomedicine. mdpi.comnih.gov For example, N-acyl amino acid-based hydrogels have been used as templates for the synthesis of inorganic nanoribbons. mdpi.com

The study of how the dodecyl chain length influences surface properties and aggregation behavior will be crucial for optimizing these applications. academie-sciences.frresearchgate.net

Unraveling Complex Biosynthetic Pathways in Diverse Organisms

Although N-acyl amino acids are known to be produced by a wide range of organisms, from bacteria to mammals, their biosynthetic pathways are not completely understood. mdpi.comnih.gov A significant future research direction is the detailed characterization of the enzymes and genetic pathways responsible for the synthesis of this compound and related compounds.

Key research questions include:

Identification of Novel Enzymes: While N-acyl amino acid synthases (NASs) have been identified in bacteria, which utilize acyl-acyl carrier proteins (acyl-ACPs) as substrates, the enzymes responsible for synthesizing the full diversity of NAAAs in different organisms remain largely unknown. asm.org

Elucidation of Mammalian Pathways: In mammals, the enzyme PM20D1 (Peptidase M20 Domain Containing 1) has been shown to catalyze both the synthesis and hydrolysis of various N-acyl amino acids. wikipedia.org However, other biosynthetic routes are believed to exist and require further elucidation. wikipedia.org

Understanding Substrate Specificity: Research is needed to understand how different enzymes select for specific fatty acids (like dodecanoic acid) and amino acids (like L-Tyrosine) to produce a specific NAAA. nih.gov